molecular formula C12H16O4 B8728570 3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol

3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol

Cat. No.: B8728570
M. Wt: 224.25 g/mol
InChI Key: HZDDMDAKGIRCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol is a synthetic organic compound belonging to the class of cinnamyl alcohols, which are characterized by a 3-phenylprop-2-en-1-ol moiety . This compound, with the molecular formula C12H16O4 and an average molecular mass of 224.256 g/mol, serves as a valuable intermediate in medicinal chemistry research . The core structural feature of this molecule is the 3,4,5-trimethoxyphenyl ring, a pharmacophore extensively documented in scientific literature for its significance in the design of potent anticancer agents . This trimethoxyphenyl motif is a key component in many synthetic chalcones and related molecules that demonstrate potent antiproliferative activity by inhibiting tubulin polymerization, a key mechanism for disrupting cell division in cancer cells . As a propenol derivative, this compound provides a versatile chemical handle for further synthetic modification, allowing researchers to develop novel analogs for structure-activity relationship (SAR) studies . Its primary research application lies in its potential as a precursor in the synthesis of more complex molecules aimed at investigating new pathways for cancer therapy . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3

InChI Key

HZDDMDAKGIRCPP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol with analogous compounds, focusing on structural variations, synthesis routes, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Key Substituents Functional Group Biological Activity References
This compound (2Z)-propenol 3,4,5-trimethoxy Hydroxyl Understudied (potential anticancer)
3-(2,4,5-Trimethoxyphenyl)-(2E)-2-propen-1-ol (2E)-propenol 2,4,5-trimethoxy Hydroxyl Anti-amyloidogenic (β-amyloid inhibition)
(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) Chalcone (propenone) 3,4,5-trimethoxy; 2,4,6-triethoxy Ketone Induces intrinsic apoptosis in HCC cells
(E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone (propenone) 3,4,5-trimethoxy; phenyl Ketone Antiproliferative (structure-activity studies)
3-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Pyrazole 3,4,5-trimethoxy; CF₃ Heterocyclic Synthetic intermediate for drug hybrids
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol Triazole 3,4,5-trimethoxy; Cl, S Heterocyclic Crystal structure studied; weak intermolecular interactions
1-(3,4,5-Trimethoxyphenyl)-2-nitroethene Nitroethylene 3,4,5-trimethoxy Nitro Reactivity studied (no reported bioactivity)

Substituent Position and Bioactivity

  • Methoxy Group Arrangement : The position of methoxy substituents critically impacts bioactivity. For example, 3-(2,4,5-Trimethoxyphenyl)-(2E)-2-propen-1-ol (asarone derivative) exhibits anti-amyloidogenic properties due to its 2,4,5-trimethoxy substitution, which may enhance binding to β-amyloid peptides . In contrast, the 3,4,5-trimethoxy configuration in the target compound is more common in microtubule-targeting agents (e.g., combretastatin analogs) .
  • Stereochemistry : The (2Z)-configuration of this compound may influence its spatial interactions compared to (2E)-isomers, though biological data remain scarce .

Functional Group Variations

  • Hydroxyl vs. Ketone: The hydroxyl group in the target compound contrasts with ketones in chalcone derivatives like ETTC and (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Ketones enhance electrophilicity, facilitating Michael addition reactions in biological systems, as seen in ETTC’s apoptosis induction .
  • Nitro vs.

Heterocyclic vs. Linear Structures

  • Heterocyclic Derivatives : Pyrazole and triazole derivatives (e.g., 3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole ) introduce rigid heterocyclic cores, improving metabolic stability. The trifluoromethyl group in the pyrazole compound enhances lipophilicity, a key factor in blood-brain barrier penetration .
  • Triazole Derivatives : The title compound in features sulfur and chlorine substituents, which may modulate electronic properties and intermolecular interactions (e.g., C–H⋯S bonds), though its bioactivity is uncharacterized .

Preparation Methods

Reaction Overview

This method involves hydroboration of 3,4,5-trimethoxyallylbenzene derivatives followed by oxidation to yield the target alcohol. The process is adapted from the synthesis of tetraalkoxyphenylpropanols.

Procedure

  • Hydroboration :

    • Substrate: 3-(3,4,5-Trimethoxyphenyl)propene.

    • Reagents: Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C under argon.

    • Intermediate: Borane adduct.

  • Oxidation :

    • Reagents: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

    • Conditions: Stirring at room temperature for 1 h.

Key Data

ParameterValue
Yield70–75%
Purity>99% after reprecipitation
StereoselectivityPredominantly anti-addition

Mechanistic Insight

The reaction proceeds via anti-Markovnikov addition of borane to the alkene, followed by peroxide-driven oxidation to the primary alcohol.

Reduction of Cinnamic Acid Esters

Diisobutylaluminum Hydride (DIBAL-H) Reduction

This method reduces ethyl 3,4,5-trimethoxycinnamate to the corresponding alcohol, preserving the alkene geometry.

Procedure

  • Substrate : Ethyl 3,4,5-trimethoxycinnamate.

  • Reagent : DIBAL-H (1.2 eq) in dichloromethane (DCM) at -15°C.

  • Workup : Quench with methanol, extract with ethyl acetate.

Key Data

ParameterValue
Yield81%
StereochemistryE-isomer retained

Sodium Borohydride (NaBH₄) Reduction

Alternative to DIBAL-H, though less selective for ester reduction.

Reduction of α,β-Unsaturated Ketones (Chalcones)

Claisen-Schmidt Condensation Followed by Reduction

A two-step approach involving chalcone synthesis and subsequent ketone reduction.

Step 1: Chalcone Formation

  • Substrates : 3,4,5-Trimethoxybenzaldehyde and acetophenone derivatives.

  • Conditions : Base-catalyzed condensation (e.g., NaOH/EtOH).

Step 2: Ketone Reduction

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Stereochemical Outcome : Mixture of E/Z isomers unless controlled.

Key Data

ParameterValue
Typical Yield60–85%
SelectivityDependent on reducing agent

Q & A

Q. What are the established synthetic routes for 3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol, and how do they compare in yield and stereochemical control?

The compound is typically synthesized via Claisen-Schmidt condensation or reduction of cinnamic acid derivatives. For example, reduction of 3,4,5-trimethoxycinnamic acid (CAS 90-50-6) using sodium borohydride or catalytic hydrogenation can yield the allylic alcohol. However, stereochemical outcomes (E/Z isomerism) must be carefully controlled, as the propenol moiety is sensitive to reaction conditions . Alternative routes may involve protecting group strategies for the trimethoxybenzene ring to prevent demethylation during synthesis.

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure and purity of this compound?

  • NMR : The aromatic protons of the trimethoxyphenyl group appear as a singlet (δ 6.5–7.0 ppm) due to symmetry, while the propenol chain shows distinct coupling patterns: the allylic protons (CH₂-OH) resonate at δ 4.2–4.5 ppm, and the double bond protons (CH=CH) at δ 5.8–6.3 ppm.
  • IR : Key peaks include O-H stretch (3200–3600 cm⁻¹), C=C (1640–1680 cm⁻¹), and C-O (methoxy groups at 1250–1300 cm⁻¹). NIST Chemistry WebBook provides validated spectral data for cross-referencing .

Q. What natural sources or biosynthetic pathways are associated with this compound?

this compound (synonym: 3',4',5'-trimethoxycinnamyl alcohol) is found in herbs and spices, likely derived from phenylpropanoid metabolism. Biosynthesis involves enzymatic hydroxylation and methylation of cinnamic acid precursors in plants .

Advanced Research Questions

Q. How does the trimethoxy substitution pattern influence the compound’s biological activity, and what computational methods can predict its interaction with biological targets?

The 3,4,5-trimethoxy groups enhance lipophilicity and π-stacking interactions with aromatic residues in enzymes (e.g., tubulin in cancer studies). Density Functional Theory (DFT) calculations can model charge distribution, while molecular docking (using software like AutoDock Vina) predicts binding affinities to targets like kinases or receptors. Comparative studies with mono-/dimethoxy analogs are critical to validate structure-activity relationships .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound’s derivatives?

Discrepancies in crystal structures (e.g., bond lengths, packing motifs) may arise from polymorphism or solvent effects. Using the SHELX suite for refinement, researchers can apply twin refinement or high-resolution data (λ < 1 Å) to improve accuracy. For example, SHELXL’s restraints for methoxy group geometry prevent overfitting .

Q. How can stereochemical purity (E/Z isomerism) be ensured during synthesis, and what analytical techniques validate it?

  • Stereocontrol : Use of chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or kinetic resolution during reduction steps.
  • Validation : Chiral HPLC with a cellulose-based column or NOESY NMR to distinguish E/Z configurations via spatial proton interactions .

Q. What are the challenges in developing a robust HPLC-MS method for quantifying trace impurities in this compound?

Key challenges include resolving structurally similar byproducts (e.g., demethylated analogs or oxidation products). A C18 reverse-phase column with a gradient elution (water/acetonitrile + 0.1% formic acid) optimizes separation. MS/MS in Selected Reaction Monitoring (SRM) mode enhances sensitivity for low-abundance impurities .

Methodological Considerations

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Stability studies show degradation via oxidation or hydrolysis. Store in anhydrous DMSO or ethanol at −20°C under inert gas (N₂/Ar). Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis monitor degradation .

Q. What in vitro assays are most suitable for evaluating its antioxidant or cytotoxic properties?

  • Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison with Trolox).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values normalized to controls like doxorubicin. Include ROS detection probes (e.g., DCFH-DA) to link activity to oxidative pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol
Reactant of Route 2
3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol

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